1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrazole ring substituted with a pyrrole group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the pyrrole group and the carboxylic acid group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dimethylformamide or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups.
Scientific Research Applications
1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:
1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylic acid: Lacks the pyrrole group, which may affect its reactivity and applications.
5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid: Lacks the 3,5-dimethylphenyl group, leading to different chemical properties.
1-(3,5-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole: Lacks the carboxylic acid group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-5-pyrrol-1-ylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-7-12(2)9-13(8-11)19-15(18-5-3-4-6-18)14(10-17-19)16(20)21/h3-10H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKOHEWQRJRVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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